5-(Trifluoromethyl)isobenzofuran-1,3-dione
Description
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Properties
IUPAC Name |
5-(trifluoromethyl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3O3/c10-9(11,12)4-1-2-5-6(3-4)8(14)15-7(5)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAAHMXNWDUFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507903 | |
| Record name | 5-(Trifluoromethyl)-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26238-14-2 | |
| Record name | 5-(Trifluoromethyl)-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Isobenzofuran 1,3 Dione Core Structures in Organic Synthesis and Materials Science
The isobenzofuran-1,3-dione framework, commonly known as phthalic anhydride (B1165640), is a foundational structure in both organic chemistry and the development of new materials. dyestuffintermediates.com
In organic synthesis, the phthalic anhydride core serves as a versatile precursor for a wide array of chemical derivatives. nih.gov It is a key component in the synthesis of phthalides (isobenzofuran-1(3H)-ones), a class of compounds found in many naturally occurring and pharmaceutically important molecules. nih.gov These derivatives are recognized for a broad spectrum of pharmacological properties, including antioxidant and antiplatelet activities. nih.gov Furthermore, the isobenzofuran-1,3-dione structure is integral to the production of various dyes and pigments. dyestuffintermediates.com
In the realm of materials science, this core structure is a fundamental monomer used in polycondensation reactions to produce polymers like polyesters and polyimides. researchgate.netgoogleapis.com It also functions as a curing agent for epoxy resins, contributing to the thermal stability and mechanical properties of the final thermoset material. googleapis.com The reactivity of the anhydride group allows for its incorporation into polymer backbones, influencing the characteristics of the resulting materials.
Impact of Trifluoromethylation on Chemical Reactivity and Material Properties
The introduction of a trifluoromethyl (-CF3) group into an organic molecule, a process known as trifluoromethylation, has a profound effect on its chemical and physical properties. acs.orgrsc.org This modification is a key strategy in medicinal chemistry and materials science for fine-tuning molecular behavior. wikipedia.orgmdpi.com
The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a consequence of the high electronegativity of fluorine atoms. orientjchem.org This strong inductive effect can significantly alter the reactivity of a molecule, for instance, by affecting the pKa values of nearby acidic or basic functional groups. orientjchem.org The high group electronegativity of CF3 also increases the activation barrier for certain chemical reactions. nih.gov
Incorporating the -CF3 group imparts several desirable material properties. It is known to enhance thermal stability, metabolic stability, and lipophilicity. researchgate.netnih.govbeilstein-journals.org The increased lipophilicity and metabolic stability are particularly valued in drug design, as they can improve a drug candidate's bioavailability and in vivo transport. nih.gov In materials science, fluorination, including trifluoromethylation, can render polymers more hydrophobic and less adhesive, making them suitable for applications such as water-repellent coatings. rsc.org Fluorinated polyimides, for example, often exhibit high thermal stability, good solubility in organic solvents, low dielectric constants, and low moisture absorption. researchgate.net
Overview of Current Research Trajectories for Fluorinated Anhydrides
Established Synthetic Pathways to Fluorinated Phthalic Anhydrides
Established methods for the synthesis of fluorinated phthalic anhydrides often involve the modification of existing phthalic anhydride structures or the cyclization of appropriately substituted precursors.
Synthesis of 4-Fluorophthalic Anhydride from Substituted Phthalic Anhydrides
The introduction of a fluorine atom onto the phthalic anhydride scaffold can be achieved through various substitution reactions. One common strategy is the halogen exchange reaction, where a chloro or nitro group is replaced by fluorine. For instance, 4-fluorophthalic anhydride can be prepared from 4-nitrophthalic anhydride by treatment with potassium fluoride (B91410) at elevated temperatures. beilstein-journals.org The use of aprotic solvents like dimethyl sulfoxide (B87167) can facilitate this reaction, allowing for lower temperatures and shorter reaction times. beilstein-journals.org Another approach involves the reaction of 4-chlorophthalic anhydride with potassium fluoride. beilstein-journals.org
A different route to 4-substituted phthalic anhydrides involves the cycloaddition of a suitable diene with a substituted maleic anhydride, followed by an aromatization step. For example, the reaction of chloroprene (B89495) with maleic anhydride yields 4-chlorotetrahydrophthalic anhydride, which can be a precursor to other substituted phthalic anhydrides. chemistrysteps.com
The synthesis of 3-fluorophthalic anhydride has also been reported. An early method involved the nucleophilic substitution of 3-chlorophthalic anhydride, though this was found to be challenging. acs.org A more successful approach involves the diazotization of 3-aminophthalic acid followed by a Schiemann reaction. More recently, methods starting from 3-nitrophthalic anhydride have been developed. acs.org
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Nitrophthalic anhydride | Potassium fluoride | 4-Fluorophthalic anhydride | - | beilstein-journals.org |
| 4-Chlorophthalic anhydride | Potassium fluoride | 4-Fluorophthalic anhydride | - | beilstein-journals.org |
| 3-Nitrophthalic anhydride | Gaseous chlorine, then KF | 3-Fluorophthalic anhydride | 50% | acs.org |
| Tetrachlorophthalic anhydride | Chlorination, then fluorination | Tetrafluorophthalic anhydride | 93.4% | google.com |
General Approaches to Symmetrical and Unsymmetrical Anhydrides
Acid anhydrides, both symmetrical and unsymmetrical, are fundamental intermediates in organic synthesis. A primary method for their preparation is the reaction of an acid chloride with a carboxylate salt. nih.govd-nb.info This nucleophilic acyl substitution reaction is versatile and can be used for both symmetrical and unsymmetrical anhydrides. nih.govd-nb.info The use of a base, such as pyridine (B92270), can be employed to neutralize the hydrochloric acid byproduct when reacting an acid chloride with a carboxylic acid directly. google.comlibretexts.org
Dehydration of dicarboxylic acids, particularly to form five- or six-membered cyclic anhydrides, can often be achieved by heating. nih.govlibretexts.org For the synthesis of acyclic anhydrides from carboxylic acids, strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) are commonly used. shirazu.ac.ir
| Method | Reactants | Product Type | Key Features | Reference(s) |
| Acyl Halide and Carboxylate | Acid chloride, Carboxylate salt | Symmetrical or Unsymmetrical | Widely applicable, good yields. | nih.govd-nb.info |
| Acyl Halide and Carboxylic Acid | Acid chloride, Carboxylic acid, Base (e.g., pyridine) | Symmetrical or Unsymmetrical | Base neutralizes HCl byproduct. | google.compressbooks.pub |
| Dehydration of Dicarboxylic Acids | Dicarboxylic acid | Cyclic | Effective for 5- and 6-membered rings via heating. | nih.govlibretexts.org |
| Dehydration of Carboxylic Acids | Carboxylic acid, Dehydrating agent (e.g., P₄O₁₀) | Symmetrical | Requires strong dehydrating agents for acyclic anhydrides. | shirazu.ac.ir |
| Phase-Transfer Catalysis | Acid chloride, Aqueous sodium hydroxide, Phase-transfer catalyst | Symmetrical | Mild conditions, high yields. | imjst.org |
Novel and Emerging Synthetic Routes
More recent synthetic strategies focus on direct fluorination or fluoroalkylation methods, offering more efficient pathways to complex fluorinated structures.
Utilization of Fluoroalkyl Anhydrides as Reagents in Organic Synthesis
Fluoroalkyl anhydrides, such as trifluoroacetic anhydride (TFAA), are powerful reagents in organic synthesis, often used to introduce trifluoroacetyl groups or to promote cyclization reactions. nih.govchemicalbook.com TFAA can be used as a dehydrating agent to form other anhydrides. wikipedia.org It is also employed in reactions to synthesize various fluorine-containing heterocycles. beilstein-journals.org For instance, the reaction of α-hydroxy acids with perfluoroalkylcarboxylic anhydrides in the presence of pyridine can yield α-perfluoroalkylated acyloins, which are valuable building blocks. nih.gov While direct synthesis of cyclic anhydrides like this compound using this method is not extensively documented, the reactivity of fluoroalkyl anhydrides suggests potential for such transformations.
Direct Trifluoromethylation Strategies Employing Trifluoromethanesulfonic Anhydride (Tf₂O)
Trifluoromethanesulfonic anhydride (Tf₂O), commonly known as triflic anhydride, has emerged as a versatile reagent for direct trifluoromethylation. researchgate.netresearchgate.net While traditionally used for the formation of triflates, recent research has demonstrated its utility as a source of the trifluoromethyl radical (•CF₃) under photoredox catalysis conditions. researchgate.netsigmaaldrich.com This approach allows for the direct introduction of a CF₃ group onto (hetero)aromatic rings. researchgate.net The combination of a photocatalyst, such as Ru(bpy)₃Cl₂, and a trifluoromethyl source like Tf₂O enables the trifluoromethylation of a variety of aromatic and heteroaromatic substrates. shirazu.ac.irresearchgate.net This method presents a promising strategy for the synthesis of trifluoromethylated phthalic anhydrides from the corresponding unsubstituted or substituted precursors. The direct O-trifluoromethylation of carboxylic acids has also been explored using hypervalent iodine reagents, which could be a potential route to trifluoromethyl esters as precursors to the target anhydride. chemrevlett.comnih.gov
Considerations in Reaction Conditions and Catalysis for Anhydride Synthesis
The synthesis of this compound, also known as 4-trifluoromethylphthalic anhydride, and its analogues involves several key methodologies. The efficiency and success of these syntheses are highly dependent on the careful selection of reaction conditions—such as temperature, solvent, and reaction time—and the appropriate use of catalysts. Common routes to this class of anhydrides include the dehydration of the corresponding dicarboxylic acids, oxidation of substituted ortho-xylenes, and nucleophilic aromatic substitution, among other specialized methods.
A primary and straightforward method for forming cyclic anhydrides is the thermal dehydration of the corresponding dicarboxylic acid. For instance, 4-trifluoromethylphthalic acid can be converted to this compound by heating. cdnsciencepub.com Similarly, the parent compound, phthalic anhydride, can be prepared by the simple thermal dehydration of phthalic acid at temperatures exceeding 200°C. wikipedia.org Another established route involves the dehydrogenation of a precursor adduct using sulfur at elevated temperatures, around 240-250°C, to yield the desired anhydride. cdnsciencepub.com
Catalysis plays a pivotal role, particularly in industrial-scale synthesis. The vapor-phase oxidation of o-xylene (B151617) is the dominant commercial process for producing unsubstituted phthalic anhydride. This reaction is typically carried out at high temperatures, between 320°C and 400°C, using a vanadium pentoxide (V₂O₅) catalyst, often supported on titanium dioxide (TiO₂). wikipedia.orgchemicalbook.comnih.gov This catalytic system facilitates the oxidation of the two methyl groups of o-xylene to form the anhydride ring with high selectivity. wikipedia.org While not specifically detailed for the trifluoromethyl analogue, the principles of heterogeneous catalysis and high-temperature gas-phase reactions are fundamental considerations in anhydride synthesis.
The synthesis of substituted phthalic anhydride analogues often employs nucleophilic substitution reactions where reaction conditions and catalysis are critical for achieving high yields. For example, the synthesis of 4-(4'-trifluoromethylphenoxy)phthalic anhydride can be accomplished by reacting 4-fluorophthalic anhydride with α,α,α-trifluoro-p-cresol. googleapis.com This reaction is effectively catalyzed by potassium fluoride (KF) in a polar aprotic solvent like sulfolane (B150427) at temperatures around 190°C. googleapis.com The choice of catalyst can influence yield; in similar reactions, cesium fluoride has also been used. googleapis.com
The following tables summarize reaction conditions for the synthesis of this compound and related phthalic anhydride analogues, highlighting the diversity of applicable catalysts and conditions.
Table 1: Synthesis Conditions for this compound
| Precursor | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| 4-Trifluoromethylphthalic Acid Adduct | Sulphur | Isopropyl ether | 240-250°C | N/A | cdnsciencepub.com |
| 2-Chloro-5-trifluoromethylbenzoic acid | Cuprous Cyanide | Dimethylformamide | Reflux | 70% | cdnsciencepub.com |
| 2-Trifluoromethylbutadiene and Maleic Anhydride | None (Diels-Alder) | Benzene (B151609) | 100°C | N/A | cdnsciencepub.com |
Data sourced from the Canadian Journal of Chemistry. cdnsciencepub.com
Table 2: Catalysis and Conditions for Phthalic Anhydride Analogue Synthesis
| Product | Precursors | Catalyst | Solvent | Temperature | Yield (by area %) | Reference |
| 4-(4'-Trifluoromethylphenoxy)phthalic anhydride | 4-Fluorophthalic anhydride, α,α,α-Trifluoro-p-cresol | Potassium Fluoride | Sulfolane | 190°C | 68.7% | googleapis.com |
| 4-(2',6'-Dimethylphenoxy)phthalic anhydride | 4-Fluorophthalic anhydride, 2,6-Dimethylphenol | Potassium Fluoride | Sulfolane | 190°C | 63.9% | googleapis.com |
| 4-(4'-Bromophenoxy)phthalic anhydride | 4-Fluorophthalic anhydride, 4-Bromophenol | Potassium Fluoride | Sulfolane | 190-195°C | 97.4% | googleapis.com |
| Phthalic Anhydride | o-Xylene, Air | Vanadium Pentoxide (V₂O₅) | Gas Phase | 320-400°C | ~70% | wikipedia.org |
Data compiled from various sources detailing synthetic methods for phthalic anhydrides. wikipedia.orggoogleapis.com
Ultimately, the choice of synthetic strategy, reaction conditions, and catalyst for producing this compound and its analogues depends on factors such as the availability of starting materials, desired scale of production, and required purity of the final product.
Ring-Opening Reactions and Polymerization Mechanisms
The anhydride functionality of this compound is a prime site for nucleophilic attack, leading to ring-opening. This reactivity is central to its use as a monomer in polymerization reactions, particularly in the synthesis of polyesters.
Anhydride Ring-Opening in Copolymerization with Epoxides: Mechanistic Insights and Regioselectivity
The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a powerful, atom-economical method for producing polyesters with well-defined structures. nih.gov The process typically involves the alternating insertion of anhydride and epoxide monomers into a growing polymer chain. For this compound, the reaction with an epoxide (like propylene (B89431) oxide or cyclohexene (B86901) oxide) is initiated by a nucleophile, which attacks one of the carbonyl carbons of the anhydride.
The mechanism proceeds as follows:
Initiation: A nucleophile (often from a co-catalyst or an initiator like an alcohol) attacks a carbonyl carbon of the anhydride, opening the ring to form a carboxylate.
Propagation: This newly formed carboxylate then acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring in a classic SN2 reaction. This regenerates an alkoxide.
Alternating Insertion: The resulting alkoxide attacks a new anhydride molecule, perpetuating the chain growth. This cycle of alternating attacks on the anhydride and epoxide monomers leads to a polyester (B1180765) with a regular AB alternating structure. researchgate.net
The strong electron-withdrawing -CF3 group on the aromatic ring significantly increases the electrophilicity of the carbonyl carbons. This heightened positive charge makes the anhydride more susceptible to nucleophilic attack compared to unsubstituted phthalic anhydride, potentially accelerating the rate of copolymerization.
Regioselectivity in the ring-opening of unsymmetrical epoxides is a critical factor, primarily governed by the catalyst system and steric hindrance. The attack of the carboxylate propagating chain end generally occurs at the least substituted carbon of the epoxide.
Role of Catalytic Systems in Ring-Opening Copolymerization (ROCOP) Processes
The success of ROCOP hinges on the selection of an appropriate catalytic system, which typically consists of a Lewis acid catalyst and, often, a nucleophilic co-catalyst. nih.gov
Lewis Acid Catalysts: Metal complexes based on aluminum, nih.gov chromium, nih.govrsc.org cobalt, beilstein-journals.org and zirconium acs.orgresearchgate.net are commonly employed. The role of the Lewis acid is to activate the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack by the growing polymer chain's carboxylate end.
Co-catalysts: Nucleophilic co-catalysts, such as quaternary ammonium (B1175870) salts (e.g., bis(triphenylphosphine)iminium chloride, PPNCl) or organic bases (e.g., 4-dimethylaminopyridine, DMAP), are often used. nih.govnih.gov They can act as the initial nucleophile to start the polymerization or facilitate the propagation steps. Bifunctional catalysts, where the Lewis acid and the nucleophilic moiety are covalently linked, have been developed to enhance catalytic activity and control.
For the copolymerization of this compound, a binary system, for example a chromium(III) salen complex with DMAP, would be expected to be highly effective, analogous to systems used for phthalic anhydride. nih.gov The choice of catalyst influences not only the reaction rate but also the polymer's molecular weight, dispersity, and the fidelity of the alternating structure.
Below is a table summarizing various catalytic systems used in the ROCOP of phthalic anhydride with different epoxides, which are analogous to the expected systems for its trifluoromethyl derivative.
| Catalyst System (Catalyst + Co-catalyst) | Epoxide | Polymer Molar Mass (Mn, kg/mol ) | Dispersity (Đ) | Reference |
| Cr(salen)Cl + DMAP | Cyclohexene Oxide (CHO) | up to 20.6 | Narrow | nih.gov |
| Dinuclear Co(salen) + PPNCl | Propylene Oxide (PO) | High | ~1.1 | beilstein-journals.org |
| Zr(IV) complex | Butylene Oxide (BO) | Controlled | High | acs.orgresearchgate.net |
| Al(salphen)Cl + TBAB | Cyclohexene Oxide (CHO) | 1.2 - 3.6 | ~1.1 | nih.gov |
Electrophilic and Nucleophilic Reactions of the Isobenzofuran-1,3-dione Moiety
The dual functionality of this compound allows for reactions at both the anhydride and the aromatic ring.
Substitution Reactions on Aromatic and Dione Functionalities
Aromatic Substitution: The benzene ring of phthalic anhydride can undergo electrophilic aromatic substitution. Quantum chemistry studies have shown that for unsubstituted phthalic anhydride, the most probable position for electrophilic attack is the 4-position (and symmetrically, the 5-position). ariel.ac.il In this compound, the situation is altered by the substituents. The anhydride ring acts as a deactivating group, and the trifluoromethyl group is a powerful deactivating, meta-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be significantly disfavored. If forced under harsh conditions, the electrophile would be directed to the positions meta to the -CF3 group and ortho to the anhydride functionality (C6 and C7).
Nucleophilic Substitution: The primary site for nucleophilic attack is the highly electrophilic carbonyl carbon of the anhydride ring. This leads to ring-opening reactions with a wide variety of nucleophiles:
Alcohols: Reaction with alcohols initially forms a monoester, which can be further esterified to a diester. wikipedia.org This is the basis for the synthesis of phthalate (B1215562) plasticizers.
Amines: Ammonia and primary amines react to form phthalimides. wikipedia.org
Water: The anhydride reacts slowly with water to form the corresponding 4-trifluoromethylphthalic acid. noaa.govresearchgate.net This hydrolysis can be catalyzed by bases. researchgate.net
Vanadyl triflate has been shown to be an effective catalyst for facilitating the nucleophilic acyl substitution of anhydrides with a range of alcohols, amines, and thiols, offering high yields and chemoselectivity. nih.gov
Reduction and Oxidation Pathways of the Anhydride System
Reduction: The anhydride functionality can be selectively reduced. Studies on substituted phthalic anhydrides using sodium borohydride (B1222165) (NaBH4) show that the reaction yields the corresponding phthalides (lactones). rsc.org The regioselectivity of the reduction is influenced by the electronic properties of the substituent. For 4-substituted anhydrides, selective reduction of one carbonyl group over the other is observed when the substituent is electron-donating. With the strongly electron-withdrawing -CF3 group at the 5-position (equivalent to the 4-position), the reduction would likely occur at both carbonyls, but preferential reduction might occur at the carbonyl group further away from the deactivating group (the C1 carbonyl). The expected product upon reduction is 5-(Trifluoromethyl)isobenzofuran-1(3H)-one.
Oxidation: The isobenzofuran-1,3-dione moiety represents a highly oxidized state of the o-xylene framework. Further oxidation of the aromatic ring is difficult due to its electron-deficient nature. The synthesis of phthalic anhydrides themselves involves the catalytic gas-phase oxidation of o-xylene or naphthalene (B1677914) at high temperatures using catalysts like vanadium pentoxide (V2O5). wikipedia.orgchemcess.comlookchem.com Patents also describe the oxidation of substituted indanones or tetralones to yield the corresponding substituted phthalic anhydrides. google.com
Cycloaddition Reactions Involving Isobenzofuran (B1246724) Systems
Isobenzofurans are highly reactive dienes frequently used in Diels-Alder [4+2] cycloaddition reactions. While this compound itself is not a diene, its corresponding isobenzofuran can be generated in situ. One common method involves the reduction of the anhydride to the corresponding phthalan (B41614) (1,3-dihydroisobenzofuran) followed by oxidation. For instance, phthalans can be oxidized with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to generate transient isobenzofurans, which are immediately trapped by a dienophile. chemrxiv.org
If 5-(Trifluoromethyl)-1,3-dihydroisobenzofuran were generated, its subsequent oxidation would yield the highly reactive 5-(Trifluoromethyl)isobenzofuran. The electron-withdrawing -CF3 group would lower the energy of the HOMO and LUMO of the diene, potentially affecting its reactivity and selectivity in cycloaddition reactions. This transient diene could react with various dienophiles, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate, to form complex polycyclic structures. The reaction of isobenzofurans with tropones, for example, can yield both [6+4] and [2+4] cycloadducts. researchgate.net Photoinduced [4+2] cycloaddition reactions of related vinyldiazo compounds with furan (B31954) also highlight the versatility of these systems in constructing bicyclic rings. rsc.org
Hetero-Diels-Alder Reactivity of (Iso)benzofurans with Dienophiles
The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings through a [4+2] cycloaddition. Isobenzofurans (IBFs) are highly reactive dienes in these transformations due to their structural features and the thermodynamic stability gained from the aromatization of their cycloadducts. nih.govrsc.org While aromatic, IBFs are often unstable and prone to polymerization, necessitating their in situ generation for subsequent reactions. nih.gov A variety of methods have been developed to generate these transient dienes, including 1,4-elimination reactions, retro-Diels-Alder processes, and the oxidation of phthalan derivatives. nih.govrsc.org
In the context of this compound, the compound itself is not the diene but rather a potential precursor to a reactive trifluoromethyl-substituted isobenzofuran. Phthalic anhydride derivatives can be converted into the corresponding isobenzofurans, which can then participate in cycloaddition reactions. nih.govrsc.org The hetero-Diels-Alder reaction, a variant where the dienophile contains a heteroatom, provides access to complex heterocyclic scaffolds. rsc.orgrsc.org Isobenzofurans have been shown to react with hetero-dienophiles such as isatins and thioketenes. rsc.orgnih.govnih.gov The resulting hetero-oxanorbornene derivatives are versatile intermediates for a range of complex molecules. rsc.orgrsc.org
The reactivity in these cycloadditions is largely governed by the frontier molecular orbitals of the diene and dienophile. Isobenzofurans are generally highly reactive dienes, a property that is enhanced by the aromatic stabilization of their cycloadducts, which disfavors the reverse (retro-Diels-Alder) reaction. rsc.org The presence of an electron-withdrawing trifluoromethyl group on the isobenzofuran ring, generated from this compound, would be expected to modulate its electronic properties and influence the regioselectivity and rate of the cycloaddition.
Intramolecular Cyclizations for Formation of Related Cyclic Structures, including Trifluoromethyl-Substituted Indanones
Phthalic anhydride and its derivatives are versatile starting materials for the synthesis of various cyclic structures, including indanones. nih.gov Indanones are important structural motifs found in numerous biologically active compounds. nih.gov One of the most powerful methods for their synthesis is the intramolecular Friedel-Crafts acylation. nih.gov This reaction typically involves the cyclization of a phenylpropionic acid derivative onto the aromatic ring, often promoted by a strong acid.
For a compound like this compound, a plausible route to a trifluoromethyl-substituted indanone would involve an initial ring-opening of the anhydride with a suitable nucleophile to form a 2-carboxy-phenylacetic acid derivative. Subsequent chemical modifications could lead to a precursor suitable for intramolecular cyclization. For instance, reaction with a two-carbon unit could yield a substituted phenylpropionic acid, which could then be cyclized. Strong acids, such as trifluoromethanesulfonic acid (TFSA), have been shown to be highly effective catalysts for such intramolecular cyclizations, leading to high yields of the corresponding 1-indanone. nih.gov
Alternative strategies for indanone synthesis from phthalic anhydride-related structures include reactions involving Meldrum's acid derivatives or the use of homophthalic anhydride precursors. nih.gov These methods highlight the utility of the phthalic anhydride framework as a key building block for constructing the indanone core, suggesting that this compound is a viable starting point for the synthesis of trifluoromethyl-substituted indanones.
Advanced Activation Strategies with Trifluoromethanesulfonic Anhydride (Tf₂O)
Trifluoromethanesulfonic anhydride (Tf₂O) is a highly potent electrophilic reagent widely employed in organic synthesis for a vast range of chemical transformations. tcichemicals.com Its utility extends to the activation of otherwise stable functional groups and as a source for the trifluoromethyl group in radical reactions. nih.gov
Electrophilic Activation of Amides and Nitrogen-Containing Heterocycles
Triflic anhydride is an exceptionally powerful reagent for the activation of amides, which are typically one of the least reactive carboxylic acid derivatives. tcichemicals.com This activation transforms the amide into a highly electrophilic intermediate, which can then undergo a variety of synthetic transformations. researchgate.net Depending on the structure of the amide and the reaction conditions (notably the presence or absence of a base), several reactive species can be generated, including iminium triflates, nitrilium ions, and keteniminium ions. tcichemicals.comresearchgate.net
These transient, highly reactive intermediates are pivotal in the synthesis of a diverse array of nitrogen-containing heterocycles. tcichemicals.comnih.gov The activation enables reactions that would otherwise be challenging, providing mild and sustainable routes to complex molecular architectures. tcichemicals.com For example, the Tf₂O-mediated activation of N-aryl amides has been utilized in one-pot, three-component tandem procedures to synthesize 3,4-dihydroquinazolines through a key Pictet-Spengler-like annulation step. tcichemicals.comnih.gov This methodology allows for the construction of the heterocyclic ring under metal-free conditions. nih.gov Tf₂O activation also facilitates the direct C-H functionalization of six-membered nitrogen heterocycles, further expanding its synthetic utility. chemrxiv.org
| Reactive Intermediate | Generated From | Resulting Heterocycle Example | Reference |
|---|---|---|---|
| Iminium Triflate | Amide + Tf₂O | Intermediate for further reaction | tcichemicals.com |
| Nitrilium Ion | Secondary Amide + Tf₂O + Base | 1,2,4-Triazoles | tcichemicals.com |
| Keteniminium Ion | Tertiary Amide + Tf₂O + Base | Utilized in Umpolung reactivity | tcichemicals.com |
| Activated N-Heterocycle | Pyridine derivative + Tf₂O | Substituted Pyridines | chemrxiv.org |
| Pictet-Spengler Precursor | N-Aryl Amide + Tf₂O | 3,4-Dihydroquinazolines | nih.gov |
Radical Trifluoromethylation Mechanisms via Photocatalysis
In addition to its role as an electrophilic activator, Tf₂O can also serve as an efficient source of trifluoromethyl radicals (•CF₃). nih.gov This reactivity is harnessed in photocatalytic processes, which have emerged as powerful tools in modern organic synthesis due to their use of mild reaction conditions. mst.edunih.gov Visible-light-induced trifluoromethylation using Tf₂O can proceed without the need for transition-metal catalysts or, in some cases, any external photocatalyst at all. organic-chemistry.orgresearchgate.net
The mechanism typically involves the formation of an electron donor-acceptor (EDA) complex between the substrate and the trifluoromethylating reagent system. researchgate.net Upon irradiation with visible light, a single electron transfer (SET) occurs, leading to the homolytic cleavage of a bond and the generation of the key trifluoromethyl radical intermediate. mst.eduorganic-chemistry.orgresearchgate.net This radical can then add to a variety of substrates, including alkenes, arenes, and heterocycles. organic-chemistry.orgrsc.org For instance, a system using Tf₂O and thianthrene (B1682798) as a recyclable activating agent enables the efficient and scalable trifluoromethylation of N-heterocycles, alkenes, and arenes under visible light. organic-chemistry.orgresearchgate.net This method provides a cost-effective and environmentally friendly approach to installing the valuable trifluoromethyl group into organic molecules. organic-chemistry.org
| Reaction Type | CF₃ Source | Key Mechanistic Step | Substrate Example | Reference |
|---|---|---|---|---|
| Photocatalyst-Free Trifluoromethylation | Tf₂O + Thianthrene | Visible-light-induced free radical homolysis | N-Heterocycles, Alkenes, Arenes | organic-chemistry.orgresearchgate.net |
| Photoredox S-Trifluoromethylation | Langlois Reagent (related CF₃ source) | Single Electron Transfer (SET) to form •CF₃ | Thiols (Aromatic and Aliphatic) | mst.edu |
| Photoinduced Trifluoromethylation | Various CF₃ reagents | Photocatalyst excitation followed by electron transfer | Alkenes, Alkynes, Arenes | rsc.org |
Spectroscopic and Computational Approaches in Elucidating Structure and Reactivity
Advanced Spectroscopic Characterization Techniques
Spectroscopy provides empirical data on the molecular and electronic structure of 5-(Trifluoromethyl)isobenzofuran-1,3-dione. Each technique offers a unique window into the compound's features, from the connectivity of its atoms to its three-dimensional arrangement in a crystal lattice.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical, complementary information.
While specific experimental spectra for this compound are not widely reported in the surveyed literature, its spectral characteristics can be reliably predicted based on analyses of its parent compound, phthalic anhydride (B1165640), and related fluorinated molecules. chemicalpapers.comzbaqchem.com The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern for the three protons on the benzene (B151609) ring. The electron-withdrawing nature of both the anhydride and the trifluoromethyl group would shift these protons downfield.
The ¹³C NMR spectrum would distinctly show nine carbon signals. The two carbonyl carbons of the anhydride ring would appear at the lowest field (typically δ > 160 ppm). The carbon of the trifluoromethyl group would be identifiable as a quartet due to coupling with the three fluorine atoms, and its chemical shift would be significantly influenced by the strong electronegativity of the attached fluorines. hmdb.ca
¹⁹F NMR is particularly powerful for studying reactions involving this compound, as the single signal for the -CF₃ group provides a sensitive probe of the local chemical environment. nih.gov Any transformation involving the aromatic ring or the anhydride functionality that alters the electronic environment would likely cause a measurable shift in the ¹⁹F resonance, making it an excellent tool for mechanistic and kinetic studies. researchgate.net
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling | Notes |
| ¹H | 7.5 - 8.5 ppm | Multiplets | Three distinct signals expected in the aromatic region. |
| ¹³C | ~160-165 ppm | Singlets | Carbonyl carbons (C1, C3). |
| ~120-140 ppm | Multiplets | Aromatic carbons, with C-F coupling visible for C5 and adjacent carbons. | |
| ~123 ppm (quartet) | Quartet (¹JCF ≈ 270-280 Hz) | Trifluoromethyl carbon. | |
| ¹⁹F | ~ -60 to -65 ppm | Singlet | Relative to CFCl₃. The exact shift is sensitive to solvent and electronic effects. nih.gov |
Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound and its reaction products. The compound has a monoisotopic mass of 216.003429 u and an average molecular weight of approximately 216.114 g/mol . chemspider.com
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of a compound's elemental formula by measuring its mass to several decimal places, which is crucial for distinguishing between products with the same nominal mass. In mechanistic studies, MS can identify intermediates, byproducts, and final products in a reaction mixture. For example, when this anhydride is used in a polymerization or derivatization reaction, MS can confirm the addition of the trifluoromethyl-phthalate moiety to a substrate.
The fragmentation pattern in the mass spectrum provides structural clues. For this compound, characteristic fragmentation pathways would likely include the loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂), as well as the cleavage of the C-C bond to release a trifluoromethyl radical (·CF₃).
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and crystal packing. Although a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of related isobenzofuran (B1246724) structures reveals key expected features.
Studies on similar molecules, such as 5-(2-phenylethynyl)isobenzofuran-1,3-dione, show that the isobenzofuran ring system is typically planar or nearly planar. hmdb.ca A crystal structure of the title compound would definitively establish the planarity of its bicyclic core and reveal the precise bond lengths and angles, which are influenced by the electron-withdrawing trifluoromethyl group. Furthermore, it would elucidate the intermolecular interactions, such as π-π stacking or dipole-dipole interactions, that govern how the molecules pack in the solid state.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and probe the electronic transitions within the molecule, respectively.
The IR spectrum of this compound is dominated by absorptions characteristic of a cyclic acid anhydride and a trifluoromethyl group. Drawing comparisons with phthalic anhydride, strong, coupled stretching vibrations for the two carbonyl (C=O) groups are expected. researchgate.netspectrabase.com These typically appear as two distinct bands due to symmetric and asymmetric stretching modes. The presence of the electron-withdrawing -CF₃ group would be expected to shift these C=O frequencies to a higher wavenumber compared to unsubstituted phthalic anhydride. Additionally, strong absorption bands corresponding to C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Anhydride C=O | Asymmetric Stretch | ~1850 - 1870 | Strong |
| Anhydride C=O | Symmetric Stretch | ~1780 - 1800 | Strong |
| Aromatic C=C | Ring Stretch | ~1600, ~1470 | Medium-Weak |
| C-O-C | Anhydride Stretch | ~1250 - 1300 | Strong |
| C-F (of CF₃) | Stretch | ~1100 - 1200 | Very Strong |
UV-Visible spectroscopy provides insight into the electronic structure. The phthalic anhydride core is a chromophore that absorbs in the UV region. The introduction of a trifluoromethyl group, a strong deactivating group, is expected to modulate the energies of the frontier molecular orbitals, which could lead to shifts in the absorption maxima (λ_max) compared to the parent compound. nih.gov
Theoretical and Computational Chemistry Methods
Alongside experimental techniques, theoretical methods are essential for a deeper understanding of molecular properties and reaction dynamics that may be difficult to observe directly.
Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating molecular structures, electronic properties, and reaction mechanisms. DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction, offering a balance of accuracy and computational efficiency.
For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Predict bond lengths and angles in the ground state, which can be compared with experimental data if available.
Analyze Electronic Properties: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. The electron-withdrawing -CF₃ group is expected to lower the energy of both the HOMO and LUMO, potentially increasing the compound's reactivity as an electrophile.
Model Reaction Mechanisms: DFT can map the entire potential energy surface of a reaction. This includes locating transition state structures and calculating activation energies, providing detailed mechanistic insight into reactions such as polymerizations or cycloadditions involving the anhydride. researchgate.net
Predict Spectroscopic Properties: DFT can be used to simulate IR and NMR spectra, which can aid in the assignment of experimental peaks and provide a basis for comparison when experimental data is unavailable.
By combining these computational insights with experimental spectroscopic data, a robust and comprehensive understanding of the structure and reactivity of this compound can be achieved.
Molecular Dynamics (MD) Simulations in Polymer Science Applications
Molecular dynamics (MD) simulations have emerged as a crucial tool for investigating the structure-property relationships of polymers at an atomic level. dntb.gov.ua For polyimides synthesized using monomers like this compound, MD simulations offer a window into how the trifluoromethyl group impacts the polymer's bulk properties.
The introduction of the bulky and highly electronegative -CF3 group significantly alters the polymer chain packing and intermolecular interactions. One of the primary effects observed in MD simulations of fluorinated polyimides is an increase in the fractional free volume (FFV). rsc.org This increase in free volume is a direct consequence of the steric hindrance imposed by the -CF3 groups, which disrupts efficient chain packing. This disruption leads to several desirable property modifications in the resulting polyimide materials.
Research has shown that the incorporation of trifluoromethyl groups, often through diamine moieties like 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB), leads to a significant reduction in the dielectric constant of polyimide films. nih.govmdpi.comnih.gov MD simulations and density functional theory (DFT) calculations have corroborated these experimental findings, attributing the lower dielectric constant to the reduced molecular chain polarization and weaker intermolecular dipole-dipole interactions caused by the fluorine atoms. mdpi.com
Furthermore, the enhanced free volume in fluorinated polyimides contributes to their improved solubility in common organic solvents, a significant advantage for processing. researchgate.net The simulations can also predict mechanical properties. For instance, studies have shown that while the introduction of rigid moieties enhances tensile strength and modulus, the specific placement and concentration of trifluoromethyl-containing monomers can be optimized to achieve a balance of mechanical strength, flexibility, and thermal stability. mdpi.comresearchgate.net
The table below summarizes key findings from studies on fluorinated polyimides, highlighting the impact of trifluoromethyl groups on various properties, often studied using computational simulations.
| Property | Effect of Trifluoromethyl Group Introduction | Reference |
| Dielectric Constant | Significantly reduced | nih.govmdpi.comnih.gov |
| Water Absorption | Decreased | researchgate.net |
| Solubility | Increased in organic solvents | researchgate.net |
| Thermal Stability | Generally high, with specific impacts depending on the overall monomer composition | mdpi.comresearchgate.net |
| Mechanical Properties | Can be tailored by monomer selection and concentration to balance rigidity and flexibility | mdpi.comresearchgate.net |
| Resistance to Atomic Oxygen | Enhanced chemical stability and better resistance to erosion | nih.gov |
This table presents generalized findings on the effects of trifluoromethyl groups in polyimides, as detailed in the referenced literature.
Reactive force field (ReaxFF) molecular dynamics simulations have also been employed to study the degradation mechanisms of fluorinated polyimides, for example, under exposure to atomic oxygen in low Earth orbit environments. nih.gov These simulations reveal that polyimides with higher fluorine content, such as those derived from monomers containing -CF3 groups, exhibit enhanced resistance to erosion due to the increased chemical stability conferred by the C-F bonds. nih.gov The simulations can elucidate the primary degradation pathways and the formation of by-products at an atomic scale. nih.govnih.gov
Elucidation of Catalytic Mechanisms through Computational Studies
The synthesis of polyimides from dianhydrides like this compound and diamines proceeds via a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration (imidization). While this reaction can proceed thermally, catalysts are often employed to enhance the reaction rate and control the polymer properties. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of such reactions.
DFT studies on the aminolysis of anhydrides, which is the fundamental reaction in the first step of polyimide synthesis, have provided detailed insights into the reaction pathways. researchgate.netmdpi.com These studies typically investigate the reaction between a model anhydride and an amine to understand the energetics of different potential mechanisms, such as concerted versus stepwise pathways. researchgate.net
For the reaction of an anhydride with an amine, computational studies can model the formation of the tetrahedral intermediate and the subsequent proton transfer steps. The calculations can determine the activation energies for catalyzed and uncatalyzed reactions, revealing the role of the catalyst in lowering the energy barrier. For instance, studies on the aminolysis of succinic anhydride have shown that a second amine molecule or an acid can act as a catalyst, facilitating proton transfer and lowering the activation energy of the reaction.
While specific DFT studies on the catalytic mechanism involving this compound are not extensively reported in the provided search results, the principles derived from studies on similar anhydrides are applicable. The electron-withdrawing nature of the trifluoromethyl group in TFPA is expected to increase the electrophilicity of the carbonyl carbons in the anhydride ring. This increased electrophilicity would likely enhance the rate of the initial nucleophilic attack by the amine.
Computational studies can also be used to understand the selectivity in polymerization reactions. In the context of using bifunctional catalysts, DFT can help to determine which functional group of the catalyst is responsible for the initiation and propagation steps of the polymerization. mdpi.com For example, in a study of a yttrium-based catalyst for the ring-opening polymerization of lactide, DFT calculations clarified that the reaction is initiated by the amide group of the catalyst rather than the N-heterocyclic carbene moiety, and that steric interactions are the primary factor determining the stereoselectivity. mdpi.com Similar computational approaches could be applied to investigate the catalytic polymerization involving this compound to design more efficient and selective catalytic systems.
The table below outlines the types of insights that can be gained from computational studies on catalytic anhydride reactions relevant to the synthesis of polymers from this compound.
| Computational Method | Investigated Aspect | Potential Insights for TFPA Polymerization | General Reference |
| Density Functional Theory (DFT) | Reaction mechanism of anhydride aminolysis | Elucidation of the concerted vs. stepwise pathways and transition state structures for the reaction of TFPA with amines. | researchgate.netmdpi.com |
| DFT | Catalytic effect on activation energy | Quantification of the reduction in the energy barrier for TFPA polymerization in the presence of various catalysts (e.g., acid, base, or organometallic). | researchgate.net |
| DFT | Influence of substituents | Understanding how the electron-withdrawing -CF3 group in TFPA affects the reactivity of the anhydride ring compared to non-fluorinated analogues. | researchgate.netmdpi.com |
| DFT | Stereoselectivity and regioselectivity | Predicting the stereochemical outcome of the polymerization and the preferred reaction sites in the presence of complex catalysts. | mdpi.com |
This table illustrates the potential applications of computational methods to understand the reactivity of this compound, based on studies of analogous systems.
Advanced Materials Science Applications of 5 Trifluoromethyl Isobenzofuran 1,3 Dione and Its Polymers
Polyimide Synthesis and Performance Enhancement
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of 5-(Trifluoromethyl)isobenzofuran-1,3-dione as a monomer in polyimide synthesis has been a key strategy for enhancing their performance and processability.
This compound serves as a dianhydride monomer in polycondensation reactions with various aromatic diamines to produce polyimides. The synthesis typically proceeds via a two-step process involving the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide. This method allows for the creation of fluorinated polyimides with tailored molecular structures. rsc.orgresearchgate.net The introduction of this monomer is a strategic approach to developing high-performance fluorinated polyimides. rsc.org
The versatility of this compound extends to its use in creating complex macromolecular architectures. While the primary focus of research has been on linear polyimides, the fundamental reactivity of the anhydride (B1165640) groups makes it a potential candidate for the synthesis of polymacrocycles, which are large cyclic polymer structures with unique topological properties.
The presence of the trifluoromethyl (-CF3) group, introduced by the this compound monomer, has a profound impact on the properties of the resulting polyimides.
Solubility: A significant challenge with traditional aromatic polyimides is their poor solubility, which complicates their processing. The bulky, space-filling nature of the -CF3 groups disrupts the close packing of polymer chains, reducing intermolecular interactions. This disruption leads to improved solubility in a wider range of organic solvents, including common low-boiling-point solvents, making them more processable for applications like film casting and coatings. rsc.orgrsc.orggoogle.com Fluorinated polyimides often exhibit enhanced solubility compared to their non-fluorinated counterparts. rsc.org
Gas Permeability: The same disruption of polymer chain packing that enhances solubility also increases the fractional free volume (FFV) within the polymer matrix. This increased free volume facilitates the transport of gas molecules, leading to higher gas permeability. rsc.org The relationship between the free volume distribution and gas separation parameters like permeability and selectivity can be simulated using molecular mechanics and dynamics. rsc.org
Thermal Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy of approximately 485 kJ/mol. mdpi.com This inherent strength contributes to the exceptional thermal stability of polyimides derived from this compound. These polymers exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, allowing them to maintain their structural integrity and mechanical properties at elevated temperatures. researchgate.netmdpi.comnih.gov For instance, certain fluorinated polyimides show 5% weight loss temperatures (T5%) in the range of 521–571 °C. researchgate.net
The following table summarizes the typical effects of trifluoromethyl groups on polyimide properties:
| Property | Influence of Trifluoromethyl (-CF3) Groups | Underlying Reason | Typical Performance Data |
|---|---|---|---|
| Solubility | Increased | Disruption of polymer chain packing, reduced intermolecular forces. rsc.org | Soluble in common organic solvents like NMP, DMAc, and sometimes even chloroform. researchgate.netnih.govnih.gov |
| Gas Permeability | Increased | Increased fractional free volume (FFV) in the polymer matrix. rsc.org | High permeability coefficients (P) for gases like CO2, O2, and He. rsc.org |
| Thermal Stability | Enhanced | High bond dissociation energy of the C-F bond (~485 kJ/mol). mdpi.com | Glass transition temperatures (Tg) often exceeding 250°C and 5% weight loss temperatures (T5%) above 510°C. nih.govnih.gov |
| Dielectric Constant | Lowered | High electronegativity and low polarizability of the C-F bond reduces molecular polarization. mdpi.com | Dielectric constants can be reduced to values around 2.3 at 1 MHz. mdpi.com |
| Water Absorption | Reduced | Increased hydrophobicity due to the fluorine content. rsc.org | Water uptake can be as low as 0.7 wt%. researchgate.net |
The ability to fine-tune the properties of polyimides by incorporating this compound makes them highly suitable for specialized applications.
Flexible Displays: For flexible display technology, substrate materials must be optically transparent, thermally stable, and mechanically robust. Polyimides derived from fluorinated monomers like this compound offer an attractive combination of these properties. The -CF3 groups help to reduce the color intensity and improve the optical transparency of the polyimide films. rsc.orgnih.gov These materials can be processed from solution to form flexible films with low coefficients of thermal expansion (CTE), which is crucial for compatibility with other layers in a display stack. researchgate.netnih.gov
Gas Separation Membranes: The high gas permeability of fluorinated polyimides makes them excellent candidates for gas separation membranes. rsc.org These membranes can be used for various industrial separations, such as the recovery of helium from natural gas, the separation of carbon dioxide from flue gas, or oxygen/nitrogen separation. rsc.orgmdpi.com By carefully selecting the diamine co-monomer to pair with this compound, the free volume and pore size distribution within the membrane can be tailored to achieve high selectivity for specific gas pairs. rsc.orgresearchgate.net Furan-based polymers, in general, are being explored for their potential to provide excellent permeance with high selectivity. epo.org
Development of Functional Materials and Composites
Beyond polyimides, this compound is a valuable building block for a broader range of functional materials and composites.
The isobenzofuran-1,3-dione core structure is a versatile platform that can be functionalized to create ligands for metal catalysts. While direct research on the catalytic applications of materials derived specifically from this compound is not extensively documented in the provided search results, related structures like 5-(Benzyloxy)isobenzofuran-1,3-dione are noted for their use in synthesizing more complex molecules. The reactive anhydride can be opened to form dicarboxylic acids or esters, which can then be used to synthesize metal-organic frameworks (MOFs) or coordination polymers. The electron-withdrawing nature of the -CF3 group can influence the electronic properties of the resulting ligands, potentially modulating the activity and selectivity of the catalytic metal center.
The reaction of this compound with various amines leads to the formation of N-substituted phthalimides. These derivatives are of interest for their potential optoelectronic properties. The combination of the electron-deficient phthalimide (B116566) core and the trifluoromethyl group can lead to materials with interesting photophysical characteristics. cymitquimica.com For example, N-substituted phthalimides are investigated for applications such as fluorescent probes and components in organic light-emitting diodes (OLEDs). The specific derivative N-(2,6-dinitro-4-(trifluoromethyl)phenyl)phthalimide is available commercially, indicating its use in research and development, although detailed studies on its optoelectronic properties were not found in the initial search. sigmaaldrich.com The electronic properties of such compounds make them candidates for use in devices like fluorescent lamps or lasers. cymitquimica.com
Role of 5 Trifluoromethyl Isobenzofuran 1,3 Dione in Medicinal Chemistry and Agrochemical Research
Design and Synthesis of Bioactive Derivatives
The strategic design of new therapeutic agents and pesticides frequently involves the incorporation of specific structural motifs to optimize biological activity and pharmacokinetic profiles. 5-(Trifluoromethyl)isobenzofuran-1,3-dione is an exemplary starting material in this context, providing access to derivatives with enhanced properties.
The trifluoromethyl (CF3) group is one of the most significant fluorinated moieties in medicinal chemistry, prized for its ability to modulate a molecule's properties. mdpi.combohrium.com Its introduction into organic compounds can profoundly alter acidity, dipole moment, polarity, and chemical stability due to the high stability of the C-F bond. rsc.org The CF3 group is strongly electron-withdrawing and is considered a lipophilic substituent, as indicated by its positive Hansch hydrophobicity parameter (π = +0.88). mdpi.comnih.gov
This enhanced lipophilicity can improve a drug's ability to permeate biological membranes, which can lead to better absorption and distribution in the body, including penetration of the blood-brain barrier. mdpi.com For example, the inclusion of a CF3 group in the antidepressant fluoxetine (B1211875) significantly boosted its lipophilicity, facilitating efficient brain penetration. mdpi.com
Furthermore, the CF3 group is exceptionally stable towards metabolic degradation. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which is a common route of drug inactivation. mdpi.comnih.gov This increased metabolic stability often results in a longer biological half-life and improved pharmacokinetic profiles for drug candidates. mdpi.comrsc.org The CF3 group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to optimize potency, selectivity, and metabolic stability in drug discovery campaigns. mdpi.com
Table 1: Physicochemical Properties of the Trifluoromethyl Group
| Property | Value/Description | Impact in Drug Design | Source |
| Hansch Hydrophobicity Parameter (π) | +0.88 | Increases lipophilicity, potentially improving membrane permeability. | mdpi.com |
| Electronegativity | High | Strong electron-withdrawing nature, can influence target binding interactions. | mdpi.comwechemglobal.com |
| Metabolic Stability | High | Resistant to oxidative metabolism, leading to longer half-life. | mdpi.comrsc.org |
| Steric Profile | Compact | Larger than a methyl group but considered sterically manageable. | mdpi.com |
| Bond Dissociation Energy (C-F) | ~485.3 kJ/mol | Contributes to high chemical and metabolic stability. | mdpi.com |
The anhydride (B1165640) functionality of this compound makes it a versatile precursor for synthesizing a variety of trifluoromethyl-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals. rsc.org
Pyrazoles: Trifluoromethylated pyrazoles are present in several drugs and drug candidates, including the anti-inflammatory drug Celecoxib. thieme-connect.com The synthesis of pyrazole (B372694) derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. While this compound is not a direct 1,3-dicarbonyl precursor, it can be chemically transformed into intermediates suitable for pyrazole synthesis. More direct methods for creating trifluoromethylated pyrazoles often involve the [3+2] cycloaddition of a trifluoromethylated building block with a suitable reaction partner. thieme-connect.comnih.govacs.orgrsc.org For instance, a highly efficient [3+2] cycloaddition between trifluoromethylated N-acylhydrazones and nitroolefins has been developed to produce trifluoromethylated pyrazolidines, which can be converted to pyrazoles. nih.govrsc.org
Triazoles: The 1,2,3-triazole and 1,2,4-triazole (B32235) ring systems are found in numerous bioactive compounds. beilstein-journals.orgnih.gov Trifluoromethyl-substituted 1,2,4-triazoles have extensive applications in pharmaceuticals and agrochemicals. nih.gov The synthesis of these heterocycles can be accomplished through various routes. One approach involves the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates. mdpi.com Another method is the [3+2] cycloaddition of nitrile imines with a source of trifluoroacetonitrile. mdpi.com this compound can be used to synthesize precursors for these reactions, such as by reacting with aminoguanidine (B1677879) to form an intermediate that can cyclize into a triazole ring.
Imidazoles: Imidazole (B134444) derivatives are another class of heterocycles with significant therapeutic applications. The synthesis of 2-(trifluoromethyl)benzimidazoles can be achieved through the cyclocondensation of (2-arylamino)iminophosphoranes with trifluoroacetic anhydride. rsc.org Using this compound, one could synthesize related phthalimide-fused imidazole systems by reacting it with ortho-diamines, leading to the formation of a trifluoromethyl-substituted benzimidazole (B57391) derivative fused to a phthaloyl framework. A general method for creating 5-(trifluoromethyl)imidazoles involves a silver-catalyzed [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides. rsc.org
Quinazolines: Quinazolines are a core structure in many approved drugs. The Niementowski quinazoline (B50416) synthesis involves the reaction of anthranilic acid derivatives with amides. A related pathway uses cyclic anhydrides. Reacting this compound with an anthranilic acid derivative would lead to a phthalamic acid intermediate, which upon cyclization, could yield a trifluoromethyl-substituted quinazolinone derivative.
Exploration of Biological Activities
The introduction of the trifluoromethyl group into heterocyclic scaffolds derived from this compound is a strategic approach to discovering new molecules with potent biological activities.
Fluorine-containing compounds, particularly those with trifluoromethyl groups, represent a significant portion of the agrochemical market. nih.govbohrium.com Around 40% of all fluorinated pesticides currently marketed contain a trifluoromethyl group. nih.gov
Herbicidal Activity: Many successful herbicides incorporate the CF3 group. bohrium.com For example, a series of phenylpyridine moiety-containing α-trifluoroanisole derivatives were synthesized and showed potent herbicidal activity. nih.gov Compound 7a from this series displayed over 80% inhibition against several weed species at a low application rate and was found to be a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov Derivatives of this compound, which would place the CF3-phenyl motif into a new chemical space, are therefore promising candidates for new herbicides.
Fungicidal Activity: The CF3 group is also a key feature in many fungicides. d-nb.info A study of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety revealed that several compounds exhibited excellent in vitro antifungal activity against various plant pathogens. nih.govfrontiersin.org For instance, compound 5l showed 100% inhibition of Botrytis cinereal at a concentration of 50 μg/mL, outperforming the commercial fungicide tebuconazole. nih.govfrontiersin.org Similarly, trifluoromethylphenyl amides have been identified as potent fungicides against pathogens like Phomopsis viticola. d-nb.info These findings underscore the potential of developing new fungicides from CF3-containing building blocks like this compound.
Table 2: Selected Agrochemical Activity of Trifluoromethyl-Containing Compounds
| Compound Type | Target Organism/Enzyme | Key Finding | Source |
| α-trifluoroanisole derivative (7a) | Abutilon theophrasti (weed) | ED50 = 13.32 g a.i./hm² | nih.gov |
| α-trifluoroanisole derivative (7a) | Amaranthus retroflexus (weed) | ED50 = 5.48 g a.i./hm² | nih.gov |
| Trifluoromethyl pyrimidine (5l) | Botrytis cinereal (fungus) | 100% inhibition at 50 µg/mL | nih.govfrontiersin.org |
| Trifluoromethylphenyl amide (7a) | Phomopsis viticola (fungus) | 95% inhibition at 30 µM | d-nb.info |
The CF3 group is a privileged scaffold in the development of drugs for treating inflammation and cancer. wechemglobal.comnih.gov
Anti-inflammatory Properties: Trifluoromethylpyrazoles have garnered significant attention as anti-inflammatory agents. researchgate.net The strategic placement of the CF3 group on the pyrazole nucleus is crucial for the activity profile of these compounds. researchgate.net The development of novel anti-inflammatory agents often involves the incorporation of fluorinated substituents to enhance pharmacokinetic parameters and pharmacological effects. researchgate.net
Anti-cancer Properties: Numerous anticancer agents contain a trifluoromethyl group. nih.gov The introduction of a CF3 group can enhance the targeting and inhibitory activity of molecules against tumor cells. wechemglobal.com For example, a study on isoxazole-based molecules found that the addition of a CF3 group significantly enhanced anticancer activity against human breast cancer cells (MCF-7). rsc.orgresearchgate.net The trifluoromethylated compound 2g (IC50 = 2.63 μM) was nearly eight times more active than its non-fluorinated analog (IC50 = 19.72 μM). rsc.orgresearchgate.net In another study, new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines. nih.gov Similarly, novel trifluoromethyl-containing pyrimidine derivatives showed promising antiproliferative activities against various human tumor cell lines, with compounds XXId and XXIe exhibiting IC50 values of 4.42 μM and 4.85 μM, respectively, against the PC-3 prostate cancer cell line. bohrium.com
Table 3: Anti-cancer Activity of Selected Trifluoromethyl-Containing Compounds
| Compound | Cell Line | Activity (IC50) | Source |
| Isoxazole (B147169) derivative (2g) | MCF-7 (Breast Cancer) | 2.63 µM | rsc.orgresearchgate.net |
| Non-CF3 isoxazole analog (14) | MCF-7 (Breast Cancer) | 19.72 µM | rsc.orgresearchgate.net |
| Pyrimidine derivative (XXId) | PC-3 (Prostate Cancer) | 4.42 µM | bohrium.com |
| Pyrimidine derivative (XXIe) | PC-3 (Prostate Cancer) | 4.85 µM | bohrium.com |
| 5-Fluorouracil (Control) | PC-3 (Prostate Cancer) | 6.39 µM | bohrium.com |
Mechanistic Insights into Biological Interactions
The biological activity of derivatives synthesized from this compound is intrinsically linked to the way the trifluoromethyl group influences molecular interactions with biological targets. The strong electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent, which can enhance hydrogen bonding and electrostatic interactions with protein residues in a target's active site. mdpi.comwechemglobal.com
In herbicidal action, some trifluoromethyl-containing compounds function as protoporphyrinogen oxidase (PPO) inhibitors. nih.gov Molecular docking studies suggest that the trifluoromethyl group can form stable interactions within the PPO active site, contributing to potent inhibition. nih.gov Other fluorinated herbicides act by inhibiting microtubule assembly, which blocks cell division and root growth. nih.gov
In the context of anticancer drugs, trifluoromethyl-containing small molecule inhibitors can bind tightly to key protein targets within tumor cells, thereby blocking signal transduction pathways essential for tumor proliferation and metastasis. wechemglobal.com For example, molecular docking predicted that certain trifluoromethyl pyrimidine derivatives could bind effectively within the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), a target in cancer therapy. bohrium.com The CF3 group can also alter the conformation of a ligand, which may switch its functional behavior from an agonist to an antagonist, as has been observed with glucocorticoid receptor ligands. drugbank.com This conformational influence is critical for designing molecules with specific pharmacological effects.
Structure-Activity Relationship (SAR) Studies for Target Modulation
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For isobenzofuranone derivatives, SAR studies have provided a deeper understanding of the structural requirements for biological activity.
In a study of (Z)-3-benzylideneisobenzofuran-1(3H)-ones as antiplatelet agents, it was found that the nature and position of substituents on the benzylidene ring significantly influenced their inhibitory potency against arachidonic acid-induced platelet aggregation. nih.gov Both electron-donating and electron-withdrawing groups at specific positions were found to enhance activity, highlighting the complex interplay of steric and electronic factors in the binding interaction with the target enzyme. nih.gov
Similarly, for a series of C-3 functionalized isobenzofuran-1(3H)-ones with antiproliferative activity, the presence of an acetyl group on a linked benzene (B151609) ring appeared to increase biological activity. nih.gov There was also an apparent correlation between the lipophilicity (cLogP values) and the antiproliferative effects of these compounds. nih.gov
A quantitative structure-activity relationship (QSAR) study on aryl-substituted isobenzofuran-1(3H)-one inhibitors of the lymphocyte pore-forming protein perforin (B1180081) further emphasized the importance of molecular descriptors in predicting biological activity. echemcom.com This study demonstrated that the inhibitory activity could be accurately predicted using models that incorporated various calculated molecular properties. echemcom.com
The table below outlines key SAR findings for related isobenzofuranone analogues:
| Compound Series | Key SAR Findings |
| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | Substituents on the benzylidene ring modulate antiplatelet activity. nih.gov |
| C-3 functionalized isobenzofuran-1(3H)-ones | Acetyl groups and optimal lipophilicity enhance antiproliferative effects. nih.gov |
| Aryl-substituted isobenzofuran-1(3H)-ones | Molecular descriptors can predict inhibitory activity against perforin. echemcom.com |
Future Perspectives and Research Challenges
Development of More Sustainable and Efficient Synthetic Routes for Fluorinated Anhydrides
A primary challenge in the broader application of 5-(Trifluoromethyl)isobenzofuran-1,3-dione and related fluorinated anhydrides is the development of synthetic routes that are both efficient and environmentally sustainable. Traditional methods for producing cyclic anhydrides often involve harsh conditions or stoichiometric reagents. However, modern research is moving towards greener alternatives.
One promising approach involves the use of catalysis for the dehydration of dicarboxylic acids. For instance, an efficient and high-yield route to various cyclic anhydrides has been developed using a catalyst generated in-situ from magnesium chloride (MgCl2) and dialkyl dicarbonates. researchgate.net This system operates under mild conditions and has been successfully applied to a range of dicarboxylic acids, suggesting its potential adaptability for the synthesis of fluorinated analogues from the corresponding 4-(trifluoromethyl)phthalic acid. researchgate.net Another avenue is the exploration of electrochemical methods, which can offer mild and highly efficient reaction conditions. youtube.com For example, the electrochemical synthesis of carbamoyl (B1232498) fluorides using triethylamine (B128534) tris-hydrofluoride demonstrates a practical and scalable approach that avoids harsh reagents and tolerates a wide array of functional groups. youtube.com Adapting such electrochemical principles to the cyclization and dehydration of fluorinated dicarboxylic acids could pave the way for a more sustainable industrial production of this compound.
Further research is needed to explore catalysts that are robust, inexpensive, and selective for the synthesis of fluorinated anhydrides. Heterogeneous catalysts, such as polyoxometalates like Cs0.5H2.5PW12O40, have shown success in the synthesis of substituted isobenzofuranones and represent a class of catalysts that could be investigated for anhydride (B1165640) formation, as they are often recyclable and environmentally benign. researchgate.net
Advanced Mechanistic Understanding for Rational Catalyst Design and Reaction Control
The rational design of catalysts is a fundamental goal in chemistry that promises to replace trial-and-error discovery with targeted development. researchgate.net For reactions involving fluorinated compounds like this compound, a deep mechanistic understanding is crucial for designing catalysts that offer high selectivity and efficiency. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the reactivity of the anhydride moiety, which must be accounted for in catalyst design.
Recent advances in catalysis for C-H activation and fluorination provide a blueprint for future research. For example, studies on iridium-catalyzed hydrogen isotope exchange have shown that catalyst selection can overcome intrinsic directing group preferences within a molecule. nih.gov By systematically modifying ligands on the metal center, it is possible to achieve chemoselective C-H activation at a desired site, even in the presence of a more strongly directing group elsewhere in the molecule. nih.gov A similar approach could be applied to reactions involving this compound, such as its polymerization or its derivatization into more complex structures. Understanding the binding energies between different parts of the substrate and the catalyst is key to this process. nih.gov
Kinetic and computational studies are essential tools for elucidating reaction mechanisms. Research into the asymmetric Michael-lactonisation of trifluoromethylenones, for example, used kinetic analysis to determine that the rate-determining step was the deprotonation of an acyl isothiouronium intermediate. rsc.org This level of mechanistic detail allows for the optimization of the catalyst and reaction conditions to improve yield and stereocontrol. rsc.org Applying density functional theory (DFT) calculations and in-situ reaction monitoring to the synthesis and reactions of fluorinated anhydrides will enable the design of next-generation catalysts with superior performance.
| Catalyst | Substrate | Selectivity (% Sulfonamide vs. % Pyrazole) | Rationale for Design |
|---|---|---|---|
| Catalyst 2a | Bifunctional Aryl Sulfonamide | 10 : 90 | Standard catalyst, shows intrinsic preference for pyrazole (B372694) directing group. |
| Catalyst 2b | Bifunctional Aryl Sulfonamide | >98 : <2 | Modified ligand to increase steric hindrance, favoring the less-hindered sulfonamide group. |
| Catalyst 2d | Bifunctional Aryl Sulfonamide | 95 : 5 | 3rd generation catalyst designed for optimal selectivity against the intrinsically favored pyrazole group. |
Expanding the Scope of Material Applications through Structural Modification
The incorporation of fluorine into polymers often imparts desirable properties, including high thermal stability, chemical resistance, and specific gas transport characteristics. wikipedia.orgmdpi.com this compound is a prime candidate for use as a monomer in the synthesis of high-performance polymers, particularly polyimides, which are known for their excellent mechanical and thermal properties. Polyimides are typically synthesized from the reaction of a dianhydride and a diamine.
Structural modification of the diamine co-monomer provides a powerful tool to tune the final properties of the polymer. Research on Matrimid® 5218, a commercial polyimide, has shown that surface modification with fluorinated diamines can lead to simultaneous improvements in both gas permeability and selectivity—a rare achievement due to the typical trade-off between these properties. mdpi.com This suggests that using this compound as the dianhydride monomer in conjunction with various fluorinated and non-fluorinated diamines could generate a library of novel polyimides with tailored gas separation capabilities. The trifluoromethyl groups on the polymer backbone would likely disrupt chain packing, increasing the fractional free volume and thus enhancing gas permeability, while the inherent properties of the imide linkages maintain selectivity. mdpi.com
Future research should focus on synthesizing and characterizing new polymers derived from this compound. This includes not only polyimides but also polyesters and epoxy resins. Fluorinated epoxy resins, for instance, are known for their low water absorption and high chemical resistance, although their use can be limited by high cost. wikipedia.org By systematically varying the structure of the co-monomers and cross-linking agents used with this fluorinated anhydride, it may be possible to develop new materials with optimized properties for advanced applications in electronics, aerospace, and separation membranes.
| Modifying Diamine | Fluorine Content (Atomic %) | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |
|---|---|---|---|
| Pristine Matrimid® | 0 | 9.1 | 34.1 |
| 1,4-Bis(4-aminophenoxy)benzene (Non-fluorinated) | 0 | 5.8 | 42.5 |
| 2,2-Bis(4-aminophenyl)hexafluoropropane (Fluorinated) | 14.8 | 15.2 | 39.2 |
| 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline (Fluorinated) | 19.7 | 45.2 | 35.0 |
Focused Research on Novel Bioactive Scaffolds with Enhanced Efficacy and Selectivity
The term "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a range of compounds for biological testing. nih.govnih.gov The this compound molecule is an excellent candidate for such a scaffold. The trifluoromethyl group is a well-established feature in pharmaceuticals, known to improve metabolic stability and receptor binding affinity. mdpi.comnih.gov The cyclic anhydride functionality is a reactive handle that allows for straightforward derivatization through reactions with nucleophiles like amines and alcohols, enabling the generation of diverse libraries of amides, esters, and imides. wikipedia.orgnih.gov
Naturally occurring cyclic anhydrides have demonstrated a range of biological activities, and studies have shown that the anhydride ring itself can be crucial for this activity. nih.govmdpi.com The combination of this reactive, potentially bioactive ring with the advantageous trifluoromethyl group makes the this compound scaffold highly promising for drug discovery. Research has shown that other fluorinated heterocyclic cores can serve as the basis for potent anticancer agents. researchgate.net For example, novel fluorinated amino acid derivatives have shown potent activity against MCF-7 breast cancer cells. researchgate.net
Future research should focus on using this compound as a starting material to synthesize libraries of new chemical entities. By reacting the anhydride with a wide variety of amines (including amino acids, aromatic amines, and heterocyclic amines), a diverse set of derivatives can be created. These compounds can then be screened for a range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov Structure-activity relationship (SAR) studies on the resulting compounds would provide valuable data, linking specific structural modifications to changes in efficacy and selectivity, and guiding the design of more potent and targeted therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-(Trifluoromethyl)isobenzofuran-1,3-dione?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting tetrachloromonospirophosphazene derivatives with trifluoromethyl-containing diamines in tetrahydrofuran (THF) under inert conditions. Triethylamine (Et₃N) is used to scavenge HCl, and the reaction is monitored by thin-layer chromatography (TLC). Purification involves filtration to remove Et₃N·HCl salts, solvent evaporation, and column chromatography (silica gel) .
- Key Parameters :
| Reagent | Solvent | Reaction Time | Monitoring Method | Purification |
|---|---|---|---|---|
| Tetrachloromonospirophosphazene, Trifluoromethyl diamine | THF | 3 days (RT) | TLC | Column chromatography |
Q. How is this compound characterized structurally?
- Methodology :
- X-ray crystallography resolves the crystal lattice and confirms stereochemistry (deposited at CCDC; requires refinement via SHELX) .
- Spectroscopy : ¹H/¹³C NMR (for functional groups), IR (carbonyl stretches at ~1770 cm⁻¹), and HRMS (exact mass validation) are standard .
- Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 (aromatic protons) | Confirm aromatic substitution |
| X-ray | C–F bond length (~1.34 Å) | Validate trifluoromethyl geometry |
Q. What safety precautions are required when handling this compound?
- Methodology : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood. The compound is not classified as hazardous under GHS, but residual solvents (e.g., THF) require flammability controls .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Solvent Optimization : Replace THF with higher-boiling solvents (e.g., DMF) to extend reaction time and improve conversion.
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution .
- Challenges : Trifluoromethyl groups reduce electrophilicity, requiring stoichiometric amine bases (e.g., Et₃N) .
Q. How do electronic effects of the trifluoromethyl group influence reactivity?
- Methodology :
- Computational Studies : DFT calculations (e.g., Gaussian) model electron-withdrawing effects on the isobenzofuran ring, predicting regioselectivity in Diels-Alder reactions.
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl derivatives) using kinetic assays .
Q. How to resolve discrepancies between XRD and NMR data?
- Scenario : XRD shows planar geometry, but NMR suggests dynamic behavior in solution.
- Methodology :
- Variable-Temperature NMR : Probe conformational changes (e.g., ring puckering) between 25°C and −60°C.
- Cross-Validation : Use solid-state NMR to align solution and crystal data .
Q. What strategies mitigate decomposition during storage?
- Methodology :
- Stability Assays : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring.
- Storage Conditions : Anhydrous environments (desiccators with P₂O₅) prevent hydrolysis of the dione moiety .
Q. How to design derivatives for enhanced thermal stability?
- Methodology :
- Substituent Screening : Introduce electron-donating groups (e.g., methoxy) para to the trifluoromethyl group to balance electronic effects.
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) of derivatives .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
